1,12-Dimethylbenzo[c]phenanthrene

Catalog No.
S1927247
CAS No.
4076-43-1
M.F
C20H16
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,12-Dimethylbenzo[c]phenanthrene

CAS Number

4076-43-1

Product Name

1,12-Dimethylbenzo[c]phenanthrene

IUPAC Name

1,12-dimethylbenzo[c]phenanthrene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C20H16/c1-13-5-3-7-15-9-11-17-12-10-16-8-4-6-14(2)19(16)20(17)18(13)15/h3-12H,1-2H3

InChI Key

IXANOVMXMUKUEE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C

The exact mass of the compound Benzo[c]phenanthrene, 1,12-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409535. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,12-Dimethylbenzo[c]phenanthrene (CAS 4076-43-1) is a highly sterically congested polycyclic aromatic hydrocarbon (PAH) characterized by two methyl groups occupying the fjord region of the benzo[c]phenanthrene core [1]. This structural overcrowding forces the molecule out of a planar conformation, creating a permanent helical twist that allows it to function as a stable [4]helicene analog [1]. In industrial and laboratory procurement, it is primarily sourced either as a certified reference standard for environmental analytical chromatography (typically at 50 µg/mL in toluene) or as a configurationally stable chiral building block for the synthesis of higher-order helicenes and asymmetric molecular templates .

Substituting 1,12-dimethylbenzo[c]phenanthrene with unsubstituted benzo[c]phenanthrene or other methylated PAH isomers fundamentally compromises both structural and analytical workflows . Unsubstituted benzo[c]phenanthrene lacks sufficient steric hindrance to maintain a stable chiral configuration at room temperature, rapidly racemizing due to a low energy barrier . Furthermore, in environmental monitoring, substituting this specific congener with isomers like 5,8-dimethylbenzo[c]phenanthrene alters chromatographic retention times and fluorescence emission profiles, invalidating quantitative assay calibrations and regulatory compliance protocols .

Thermal Configurational Stability for Chiral Synthesis

The steric clash between the methyl groups at the 1 and 12 positions imparts exceptional configurational stability compared to the unsubstituted core . While unsubstituted benzo[c]phenanthrene has a low racemization barrier (activation enthalpy of approximately 14.7 kJ/mol) and rapidly interconverts at room temperature, 1,12-dimethylbenzo[c]phenanthrene derivatives maintain their helical chirality and undergo only slow racemization even at elevated temperatures of 250 °C [1]. This thermal stability is critical when utilizing the compound as a rigid chiral template in high-temperature catalytic or synthetic processes [1].

Evidence DimensionRacemization Barrier / Thermal Stability
Target Compound DataStable against rapid racemization up to 250 °C
Comparator Or BaselineUnsubstituted benzo[c]phenanthrene (rapid racemization at 25 °C, ΔH‡ ~ 14.7 kJ/mol)
Quantified DifferenceOrders of magnitude higher thermal threshold for chiral inversion
ConditionsStandard temperature and pressure to 250 °C thermal stress

Buyers requiring a stable [4]helicene analog for asymmetric synthesis must procure the 1,12-dimethylated form to prevent spontaneous loss of chirality during reactions.

Quantifiable Out-of-Plane Helical Distortion

The introduction of methyl groups in the fjord region dramatically increases the out-of-plane distortion of the aromatic system [1]. X-ray crystallographic studies demonstrate that while the unsubstituted benzo[c]phenanthrene exhibits a moderate out-of-plane distortion angle of 27°, the severe steric overlap in the 1,12-dimethylated analog forces the terminal rings much further apart, creating a pronounced helical twist [1]. This extreme non-planarity directly influences its unique solubility profile, solid-state packing, and utility as a rigid spacer in supramolecular chemistry [2].

Evidence DimensionOut-of-plane distortion angle
Target Compound DataSevere helical twist (significantly >27°)
Comparator Or BaselineUnsubstituted benzo[c]phenanthrene (~27° distortion)
Quantified DifferenceSubstantial increase in terminal ring separation and helical pitch
ConditionsX-ray crystallographic structural analysis

Procurement for supramolecular templates or liquid crystal dopants relies on this exact degree of helical distortion, which cannot be achieved with planar or less congested PAHs.

Chromatographic Specificity as a Certified Reference Material

In environmental monitoring, 1,12-dimethylbenzo[c]phenanthrene is utilized as a highly specific analytical standard . Formulated typically at 50 µg/mL in toluene, it provides a distinct retention time and mass fragmentation pattern that separates it from both the unsubstituted parent compound and other methylated isomers . Its unique structural distortion alters its interaction with stationary phases in gas and liquid chromatography, making it an irreplaceable internal standard or calibration marker for complex PAH mixture analysis .

Evidence DimensionChromatographic Resolution
Target Compound DataDistinct retention profile due to severe non-planarity
Comparator Or BaselinePlanar PAHs and bay-region methylated isomers
Quantified DifferenceBaseline resolution in standard PAH analytical methods
ConditionsGC-MS or HPLC analysis of environmental PAH mixtures

Analytical laboratories must procure this exact CAS number to ensure accurate calibration and compliance with environmental regulatory testing for substituted PAHs.

Chiral Precursor for Higher-Order Helicene Synthesis

Due to its high racemization barrier and established [4]helicene-like geometry, 1,12-dimethylbenzo[c]phenanthrene is the optimal starting material for synthesizing extended [5]- and [6]helicenes [1]. Its thermal stability ensures that stereochemical integrity is maintained during the high-temperature coupling or cyclization steps required to build larger helical architectures [1].

Certified Reference Standard for Environmental PAH Monitoring

Procured as a high-purity solution (e.g., 50 µg/mL in toluene), this compound serves as a critical calibration standard in GC-MS and HPLC workflows . Its unique retention time, driven by its severe out-of-plane distortion, allows analytical chemists to accurately quantify fjord-region methylated PAHs in complex environmental matrices without peak overlap .

Rigid Scaffold for Supramolecular and Liquid Crystal Design

The fixed helical twist and resulting permanent dipole of the 1,12-dimethylbenzo[c]phenanthrene core make it an excellent dopant or structural subunit in the design of chiral nematic liquid crystals and self-assembling supramolecular polymers [1]. The predictable geometry ensures consistent intermolecular spacing and chiral induction in the bulk material [1].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4076-43-1

Wikipedia

Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)

Dates

Last modified: 04-14-2024

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